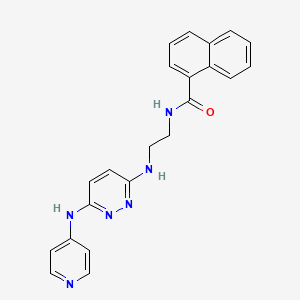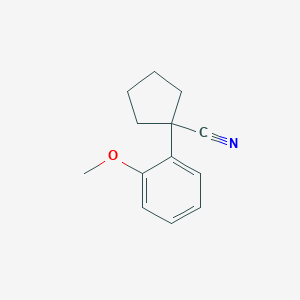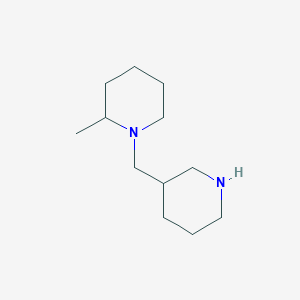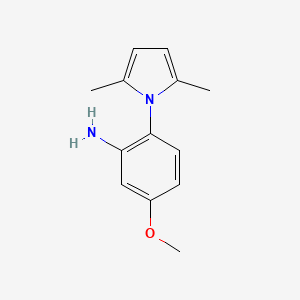
6-(4-fluorophenyl)-2-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-fluorophenyl)-2-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H22FN5O2 and its molecular weight is 407.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antinociceptive Activity
Research on derivatives of 3-pyridazinones, which may include structures similar to the compound , has shown that these compounds exhibit antinociceptive activity. For example, studies have found that certain derivatives were more active than aspirin in antinociceptive activity tests, highlighting their potential as pain management agents (Gokçe, Doğruer, & Şahin, 2001).
Structural and Electronic Properties
The structural and electronic properties of anticonvulsant drugs, including substituted 3-tertiary-amino-6-aryl-pyridazines, have been analyzed through crystal structures and ab initio molecular-orbital calculations. These studies provide insight into the molecular configurations that contribute to the compounds' biological activity and could relate to the research applications of the specified compound (Georges, Vercauteren, Evrard, & Durant, 1989).
Antimicrobial and Antitumor Activity
Compounds structurally related to the specified molecule have shown promise in antimicrobial and antitumor applications. For instance, novel pyrimidinyl pyrazole derivatives, including those with phenylpiperazinyl groups, demonstrated significant cytotoxicity against various tumor cell lines, suggesting potential in cancer therapy (Naito et al., 2005).
Glucan Synthase Inhibitors
Research into pyridazinones has led to the identification of compounds as β-1,3-glucan synthase inhibitors, showing efficacy in models of Candida glabrata infection. This application is crucial for developing new antifungal treatments (Ting et al., 2011).
Antibacterial Agents
Studies on pyridonecarboxylic acids and their analogues, including compounds with fluorophenyl and piperazinyl groups, have explored their antibacterial activities. These compounds' structure-activity relationships provide valuable insights into designing more effective antibacterial agents (Mu, Guo, & Zhang, 1989).
properties
IUPAC Name |
6-(4-fluorophenyl)-2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c23-18-6-4-17(5-7-18)19-8-9-22(30)28(25-19)12-10-21(29)27-15-13-26(14-16-27)20-3-1-2-11-24-20/h1-9,11H,10,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJOBXYLUKWQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-3-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2974705.png)
![3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid](/img/structure/B2974709.png)
![2-[(1-Propan-2-ylpiperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2974710.png)
![N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2974711.png)


![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea](/img/structure/B2974718.png)

![1-(2,5-dimethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2974720.png)

![2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2974724.png)


![1-(tert-butyl)-5-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2974728.png)